Methyl 4-sulfamoylthiophene-3-carboxylate is an organic compound featuring a thiophene ring that is substituted with a sulfamoyl group and a carboxylate group. Its molecular formula is , and it has a molecular weight of approximately 235.28 g/mol. This compound is notable for its potential applications in pharmaceuticals and organic synthesis, particularly as a precursor in the development of various bioactive molecules.
Methyl 4-sulfamoylthiophene-3-carboxylate belongs to the class of compounds known as thiophenes, which are aromatic heterocycles containing sulfur. The specific presence of the sulfamoyl and carboxylate functional groups enhances its chemical reactivity and biological activity, making it an interesting target for research in medicinal chemistry.
The synthesis of methyl 4-sulfamoylthiophene-3-carboxylate typically involves multi-step processes, including electrophilic substitution reactions. A common method includes the reaction of 5-methyl-4-thiophenemethanol with sulfamoyl chloride in the presence of a base, followed by esterification with methyl chloroformate.
These methods allow for efficient production of methyl 4-sulfamoylthiophene-3-carboxylate with high purity and yield, essential for further applications in research and industry.
The molecular structure of methyl 4-sulfamoylthiophene-3-carboxylate consists of:
This structural complexity contributes to its unique chemical properties and potential applications in various fields.
Methyl 4-sulfamoylthiophene-3-carboxylate can undergo several types of chemical reactions:
These reactions highlight the compound's versatility as a building block in organic synthesis and medicinal chemistry.
The compound exhibits stability at room temperature but decomposes when heated, indicating that it must be handled with care under elevated temperatures.
Methyl 4-sulfamoylthiophene-3-carboxylate has several notable applications:
These applications underscore its importance in both medicinal chemistry and materials science, highlighting its potential for future research and development in various scientific fields.
Methyl 4-sulfamoylthiophene-3-carboxylate (CAS 317815-81-9) exemplifies strategic molecular hybridization in heterocyclic chemistry. Its structure integrates three key pharmacophoric elements: a thiophene ring providing aromatic stability and π-electron density, a sulfamoyl group (–SO₂NH₂) enabling hydrogen bonding and zinc coordination, and a methyl carboxylate moiety offering sites for derivatization or metabolic transformation. The C7H9NO4S2 molecular framework (MW 235.28 g/mol) adopts a planar conformation that facilitates π-stacking interactions with biological targets [1] [9]. Predicted physicochemical properties include a boiling point of 431.2±55.0 °C, density of 1.452±0.06 g/cm³, and pKa ~9.0, indicating moderate water solubility and membrane permeability [1] [6]. This balance of hydrophobic (thiophene) and hydrophilic (sulfamoyl/carboxylate) domains aligns with Lipinski’s rule parameters, making it an ideal scaffold for drug discovery .
Table 1: Key Physicochemical Properties of Methyl 4-Sulfamoylthiophene-3-Carboxylate
Property | Value | Prediction Method |
---|---|---|
Molecular Formula | C₇H₉NO₄S₂ | Empirical |
Molecular Weight | 235.28 g/mol | Calculated |
Boiling Point | 431.2 ± 55.0 °C | Predicted |
Density | 1.452 ± 0.06 g/cm³ | Predicted |
pKa | ~9.0 | Predicted |
LogP | 0.9 (XLogP3) | Computational |
Sulfonamide-functionalized thiophenes emerged as privileged scaffolds following Davenport’s seminal 1945 discovery that thiophene-2-sulfonamide exhibited superior carbonic anhydrase (CA) inhibition versus benzene-sulfonamide analogues [5]. This breakthrough underscored the bioisosteric advantage of thiophene over phenyl rings, enhancing target binding and metabolic stability. Clinically, thiophene-sulfonamide hybrids feature in FDA-approved drugs like the antiepileptic Zonisamide and the anticancer agent SLC-0111 [5]. Their evolution accelerated with the "tail approach," where the thiophene ring acts as a spacer unit connecting sulfamoyl zinc-binders to variable hydrophobic domains. Methyl 4-sulfamoylthiophene-3-carboxylate represents a structural advancement by incorporating an ester handle for further functionalization, overcoming limitations of early monosubstituted derivatives [9]. Over 26 FDA-approved drugs now contain thiophene cores, with seven new approvals in 2013–2023 alone, ranking thiophene fourth among sulfur-containing pharmacophores [2].
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 1157-60-4
CAS No.: 113834-91-6
CAS No.: